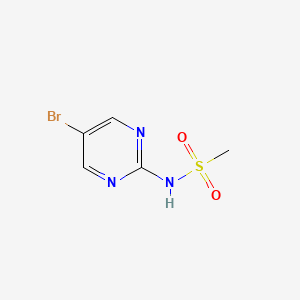

N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyrimidin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNXHECJHFQUDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682451 | |

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-55-5 | |

| Record name | N-(5-Bromopyrimidin-2-yl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, explore its synthesis through established and logical chemical pathways, and illuminate its critical role as an intermediate in the development of therapeutic agents. This document is intended to be a practical resource, offering not just data, but also the scientific reasoning behind the methodologies presented.

Core Properties of N-(5-Bromopyrimidin-2-yl)methanesulfonamide

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a sulfonamide derivative of 2-aminopyrimidine. The presence of the electron-withdrawing bromine atom and the methanesulfonyl group significantly influences the electronic properties of the pyrimidine ring, making it a versatile intermediate for further chemical modifications.

| Property | Value | Source |

| CAS Number | 1242336-55-5 | [1] |

| Molecular Formula | C₅H₆BrN₃O₂S | [1] |

| Molecular Weight | 252.09 g/mol | [1] |

| Predicted Boiling Point | 408.2 ± 37.0 °C | [ChemicalBook] |

| Predicted Density | 1.901 ± 0.06 g/cm³ | [ChemicalBook] |

| Predicted pKa | 3.87 ± 0.10 | [ChemicalBook] |

Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a multi-step process that begins with the commercially available 2-aminopyrimidine. The following protocol is a well-established and efficient route.

Step 1: Bromination of 2-Aminopyrimidine

The initial step involves the regioselective bromination of 2-aminopyrimidine at the 5-position. This is a classic electrophilic aromatic substitution reaction on an activated heterocyclic ring.

Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.[2]

-

Reagent Addition: Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution.[2] The use of NBS is preferred over elemental bromine for better selectivity and milder reaction conditions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Wash the residue with water to remove any succinimide byproduct. The crude 2-amino-5-bromopyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.[2]

Step 2: Sulfonylation of 2-Amino-5-bromopyrimidine

The final step is the formation of the sulfonamide linkage by reacting the amino group of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfonyl group.

Experimental Protocol: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, suspend 2-amino-5-bromopyrimidine (1.0 eq) in a dry aprotic solvent like dichloromethane (DCM) or pyridine.[3]

-

Base Addition: Cool the suspension in an ice bath and add a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) to act as a proton scavenger.[3]

-

Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled and stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford N-(5-Bromopyrimidin-2-yl)methanesulfonamide.

Spectroscopic Characterization

The structural elucidation of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is confirmed through various spectroscopic techniques. While experimental data is not publicly available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the methanesulfonyl group (around 3.0-3.5 ppm). The two pyrimidine protons will appear as singlets in the aromatic region (typically 8.0-9.0 ppm). A broad singlet corresponding to the sulfonamide N-H proton may also be observed, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbon of the sulfonyl group (around 40 ppm). The pyrimidine ring will exhibit four distinct signals for its carbon atoms, with their chemical shifts influenced by the bromine and sulfonamide substituents.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching of the sulfonamide will appear as a band in the region of 3300-3200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (252.09 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Role in Drug Discovery and Medicinal Chemistry

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a valuable building block in drug discovery due to the presence of multiple reactive sites that allow for diverse chemical modifications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4]

Key Intermediate in the Synthesis of Macitentan

A prominent example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[2][5] In the synthesis of macitentan and its analogs, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core serves as a key fragment that is incorporated into the final drug structure. The pyrimidine ring and the sulfonamide group are crucial for the molecule's interaction with its biological target.

Potential for Library Synthesis

The bromine atom on the pyrimidine ring provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 5-position, enabling the generation of libraries of compounds for high-throughput screening in drug discovery programs. The sulfonamide nitrogen can also be further alkylated or arylated to explore the structure-activity relationships of novel compounds.

Safety and Handling

As with any chemical reagent, N-(5-Bromopyrimidin-2-yl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a fundamentally important building block in the field of medicinal chemistry. Its well-defined synthesis and the presence of multiple functional groups for further derivatization make it an invaluable tool for the design and synthesis of novel therapeutic agents. Its crucial role in the synthesis of the approved drug macitentan underscores its significance in the development of life-saving medicines. This guide provides the foundational knowledge for researchers to confidently handle, synthesize, and utilize this versatile compound in their drug discovery endeavors.

References

- Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.

- BenchChem. (2025). Biological activity of methanesulfonamide derivatives.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Iglarz, M., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. ResearchGate. [Link]

-

Ozeki, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

-

Asif, M. (2022). Biological activities of sulfonamides. ResearchGate. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]

-

Wang, X., et al. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 24(18), 3345. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. PubMed. [Link]

Sources

An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals CAS Number: 1242336-55-5

Section 1: Introduction and Core Compound Profile

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a halogenated pyrimidine derivative featuring a methanesulfonamide functional group. This compound has emerged as a valuable and versatile building block in the field of medicinal chemistry and drug discovery. Its structural architecture, combining a reactive brominated pyrimidine ring with a sulfonamide moiety, makes it a key intermediate for the synthesis of complex molecular scaffolds with diverse therapeutic potential. The pyrimidine core is a well-established "privileged structure" in pharmacology, while the sulfonamide group is a classic pharmacophore known for a wide array of biological activities.[1] This guide provides a comprehensive overview of its synthesis, properties, and applications, offering field-proven insights for professionals in pharmaceutical research and development.

Chemical Identity and Structure

The molecule consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a methanesulfonamide group at the 2-position.

Caption: Chemical Structure of N-(5-Bromopyrimidin-2-yl)methanesulfonamide.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for designing synthetic protocols, formulation studies, and analytical methods.

| Property | Value | Source |

| CAS Number | 1242336-55-5 | [2][3] |

| Molecular Formula | C₅H₆BrN₃O₂S | [2][4] |

| Molecular Weight | 252.09 g/mol | [2][4] |

| Boiling Point | 408.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.901 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Solid (Typical) | |

| MDL Number | MFCD16660319 | [2] |

Section 2: Synthesis and Reaction Pathway

The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a two-step process, beginning with the bromination of a pyrimidine precursor followed by the introduction of the methanesulfonamide group. The efficiency and purity of the final product are highly dependent on the careful execution of each step.

Synthetic Workflow Overview

The logical flow from commercially available starting materials to the final product involves two key transformations: electrophilic bromination and nucleophilic substitution/acylation.

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of 2-Amino-5-bromopyrimidine

The critical intermediate, 2-Amino-5-bromopyrimidine, is prepared by the direct bromination of 2-aminopyrimidine. The choice of brominating agent and reaction conditions is pivotal to achieving high yield and minimizing side products.

Causality Behind Experimental Choices:

-

Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often preferred.[5] NBS is a solid, making it easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which helps prevent over-bromination and improves selectivity.

-

Solvent: Acetonitrile is an excellent choice as it readily dissolves 2-aminopyrimidine and NBS, providing a homogeneous reaction medium.[5]

-

Temperature: The reaction is typically initiated at ice-cold temperatures and allowed to warm to room temperature.[5] This initial cooling helps to moderate the exothermic reaction and control the reaction rate, further enhancing selectivity for mono-bromination at the electron-rich 5-position.

-

Work-up: The reaction is quenched with water to precipitate the product and dissolve any succinimide byproduct. This straightforward work-up simplifies purification.

Protocol 2.2.1: Preparation of 2-Amino-5-bromopyrimidine

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-aminopyrimidine (1.0 eq).

-

Dissolution: Add acetonitrile to the flask to dissolve the starting material completely.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight in the dark to prevent light-induced radical side reactions.[5]

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Purification: Add deionized water to the residue and stir. The product will precipitate as a solid. Collect the solid by suction filtration, wash with cold water, and dry in vacuo to yield 2-Amino-5-bromopyrimidine as a white to pale yellow solid.[5][6]

Step 2: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide

This step involves the formation of the sulfonamide bond by reacting the amino group of the intermediate with a methanesulfonylating agent.

Causality Behind Experimental Choices:

-

Sulfonylating Agent: Methanesulfonyl chloride (MsCl) is the most common and cost-effective reagent for this transformation.[7] Methanesulfonic anhydride is an alternative that avoids the formation of chloride byproducts.[7]

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is essential. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it unreactive. Pyridine can also act as a nucleophilic catalyst.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents dissolve the reactants but do not participate in the reaction.

-

Temperature: The reaction is typically run at 0 °C to control the reactivity of the highly electrophilic methanesulfonyl chloride and minimize potential side reactions.

Protocol 2.3.1: Methanesulfonylation of 2-Amino-5-bromopyrimidine

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-5-bromopyrimidine (1.0 eq).

-

Dissolution: Add anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5-2.0 eq). Stir until the solid is fully dissolved or suspended.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1-1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS for completion.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield N-(5-Bromopyrimidin-2-yl)methanesulfonamide.

Section 3: Applications in Drug Discovery

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is not typically an end-product but rather a strategic intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective modifications.

Role as a Key Building Block

The compound's structure is pre-validated as a component of biologically active molecules. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The sulfonamide moiety can participate in further reactions or act as a critical hydrogen bond donor/acceptor, influencing the molecule's binding affinity and pharmacokinetic properties.

A prominent example of its application is in the synthesis of endothelin receptor antagonists. The 5-bromo-2-pyrimidinyl motif is a key component of Macitentan, a drug used to treat pulmonary arterial hypertension.[8][9] In the synthesis of Macitentan and related analogues, a precursor alcohol is deprotonated and reacts with a 2-chloro-5-bromopyrimidine or a related activated pyrimidine to form an ether linkage.[10][11][12] The presence of the sulfonamide group on related building blocks is crucial for receptor binding and overall efficacy.

Caption: Logical role of the pyrimidine scaffold in API synthesis.

Inferred Biological Significance

While this specific intermediate is not expected to have potent biological activity itself, its constituent parts are strongly associated with various pharmacological effects:

-

Sulfonamides: This functional group is a cornerstone of medicinal chemistry, found in diuretics, anticonvulsants, anti-inflammatory drugs, and a vast range of antimicrobial agents.[1]

-

Bromopyrimidines: Halogenated pyrimidines are frequently used to enhance binding affinity through halogen bonding or as sites for metabolic modification. They are integral to many kinase inhibitors and other targeted therapies.[13] The combination of these two motifs in a single, readily modifiable molecule makes it a high-value starting point for library synthesis and lead optimization campaigns in drug discovery.[14][15]

Section 4: Safety, Handling, and Storage

4.1 Hazard Profile (Inferred)

-

Toxicity: Based on related structures, the compound should be handled as acutely toxic if swallowed and as a skin/eye irritant.

-

Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.[6]

4.2 Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.

-

Stability: The compound is generally stable under recommended storage conditions. However, the sulfonamide linkage can be susceptible to hydrolysis under strong acidic or basic conditions.

Section 5: References

-

A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. (n.d.). Google Scholar.

-

2-Amino-5-bromopyrimidine synthesis - ChemicalBook. (n.d.). ChemicalBook.

-

N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 - ChemicalBook. (n.d.). ChemicalBook.

-

Preparation method of 2-amino-5-bromopyrimidine compound. (n.d.). Google Patents.

-

2-Amino-5-bromopyrimidine 98 7752-82-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

-

N-(5-Bromopyrimidin-2-yl)methanesulfonamide - ChemicalBook. (n.d.). ChemicalBook.

-

1242336-55-5 | N-(5-bromopyrimidin-2-yl)methanesulfonamide | ChemScene. (n.d.). ChemScene.

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications.

-

Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data.

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ResearchGate.

-

Process for preparation of macitentan. (n.d.). Google Patents.

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

-

Biological activities of sulfonamides. (2022). ResearchGate.

-

Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI.

-

Vamathevan, J., et al. (2019). Applications of machine learning in drug discovery and development. Nature Reviews Drug Discovery, 18(6), 463-477.

-

Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2018). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS#: 1242336-55-5 [m.chemicalbook.com]

- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]

- 13. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Comprehensive Technical Guide

This guide provides an in-depth technical overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a key building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical insights into its characterization and application.

Core Molecular Attributes

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a sulfonamide derivative of bromopyrimidine. The strategic incorporation of a bromine atom and a methanesulfonamide group onto the pyrimidine scaffold makes it a versatile intermediate for developing a wide range of biologically active compounds. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

Physicochemical Properties

A precise understanding of the molecular weight and other physicochemical properties is foundational for any experimental design, from reaction stoichiometry to analytical method development. The key quantitative data for N-(5-Bromopyrimidin-2-yl)methanesulfonamide are summarized below.

| Property | Value | Source |

| Molecular Weight | 252.09 g/mol | [1][2] |

| Molecular Formula | C₅H₆BrN₃O₂S | [1][2] |

| CAS Number | 1242336-55-5 | [1] |

| Predicted Boiling Point | 408.2 ± 37.0 °C | [1] |

| Predicted Density | 1.901 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.87 ± 0.10 | [1] |

These predicted values, while useful for initial planning, should be experimentally verified for critical applications.

Structural Elucidation and Characterization

The structural integrity of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is paramount for its successful use in synthesis. The following diagram illustrates its two-dimensional chemical structure.

Figure 2: Workflow for molecular weight verification by mass spectrometry.

Protocol: Molecular Weight Determination by ESI-MS

-

Sample Preparation: Accurately weigh approximately 1 mg of N-(5-Bromopyrimidin-2-yl)methanesulfonamide and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

-

Instrumentation Setup:

-

Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative ion modes to determine the most sensitive detection method.

-

Mass Analyzer: A Time-of-Flight (TOF) or Quadrupole mass analyzer is suitable.

-

Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

-

Data Acquisition: Acquire mass spectra over a range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis:

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z of approximately 253.09.

-

In negative ion mode, expect to observe the deprotonated molecule [M-H]⁻ at an m/z of approximately 251.09.

-

The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be clearly visible in the mass spectrum, providing definitive confirmation of the presence of a single bromine atom.

-

Applications in Drug Discovery

The utility of N-(5-Bromopyrimidin-2-yl)methanesulfonamide in medicinal chemistry is significant. Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities. The pyrimidine ring is a common feature in many approved drugs, and the bromo-substituent allows for further chemical modifications. For instance, it can serve as a precursor in the synthesis of more complex molecules through reactions like the Suzuki or Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively.

Conclusion

N-(5-Bromopyrimidin-2-yl)methanesulfonamide, with a molecular weight of 252.09 g/mol , is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its well-defined structure and reactive handles make it an important tool in the arsenal of medicinal chemists. A thorough understanding of its fundamental properties, as outlined in this guide, is the first step toward its effective utilization in research and development.

References

-

ChemBK. N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)-methanesulfonamide.[Link]

-

PubChem. Methanesulfonamide.[Link]

-

Journal of Medicinal Chemistry. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.[Link]

Sources

An In-depth Technical Guide to N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Introduction

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a heterocyclic organic compound featuring a pyrimidine ring system, a key structural motif in nucleic acids and a privileged scaffold in medicinal chemistry. The molecule is further functionalized with a bromine atom at the 5-position and a methanesulfonamide group at the 2-position. The sulfonamide functional group is a cornerstone of numerous therapeutic agents, renowned for its ability to act as a stable, non-classical bioisostere of a carboxylic acid and its capacity for strong hydrogen bonding interactions. The convergence of these two pharmacophoric elements—the pyrimidine core and the sulfonamide group—positions this molecule and its derivatives as compelling subjects for investigation in drug discovery. Pyrimidine sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors and receptor antagonists.[1][2][3][4] This guide provides a comprehensive technical overview of the molecule's structure, a validated synthetic pathway, robust methods for its analytical characterization, and insights into its potential applications within the field of pharmaceutical research.

Chemical Structure and Physicochemical Properties

The structural foundation of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms. An electron-withdrawing bromine atom is attached at the C5 position, and a methanesulfonamide group (-NHSO₂CH₃) is linked to the C2 position.

| Property | Value | Source |

| CAS Number | 1242336-55-5 | [5][6] |

| Molecular Formula | C₅H₆BrN₃O₂S | [5][6] |

| Molecular Weight | 252.09 g/mol | [5][6] |

| Predicted Boiling Point | 408.2 ± 37.0 °C | [5] |

| Predicted Density | 1.901 ± 0.06 g/cm³ | [5] |

Synthesis and Mechanistic Rationale

The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is most effectively achieved through the sulfonylation of 2-amino-5-bromopyrimidine with methanesulfonyl chloride. This reaction is a standard and reliable method for forming sulfonamide bonds.

Experimental Protocol: Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2-amino-5-bromopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Causality: The base is critical for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the equilibrium towards product formation and prevents protonation of the starting amine, which would render it unreactive.

-

-

Sulfonylation: Slowly add methanesulfonyl chloride (1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred mixture via the dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Causality: The nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. A slow, cooled addition is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Self-Validation: This aqueous workup sequence systematically removes unreacted reagents and byproducts, ensuring a cleaner crude product for purification. Each wash validates the removal of a specific class of impurity.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure N-(5-Bromopyrimidin-2-yl)methanesulfonamide.

Synthetic Workflow Diagram

Caption: Synthetic route from the starting amine to the final product.

Structural Elucidation and Analytical Characterization

Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques. Each method provides complementary information to build a complete and validated structural assignment.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet around δ 8.5-8.8 ppm (2H) corresponding to the two equivalent protons on the pyrimidine ring (H4 and H6). - A singlet around δ 3.1-3.4 ppm (3H) for the methyl protons of the methanesulfonyl group. - A broad singlet (variable position) for the N-H proton, which may exchange with D₂O. |

| ¹³C NMR | - Signals for pyrimidine carbons: C2 (~158 ppm), C4/C6 (~160 ppm), and C5 (~108 ppm, attached to Br). - A signal for the methyl carbon around δ 40-42 ppm. |

| Mass Spec (EI/ESI) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. - A characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). |

| IR Spectroscopy | - A sharp absorption band around 3200-3400 cm⁻¹ for the N-H stretch. - Two strong, characteristic absorption bands for the asymmetric and symmetric S=O stretching of the sulfonamide group at ~1350 cm⁻¹ and ~1160 cm⁻¹, respectively. - Absorption bands in the 1600-1400 cm⁻¹ region for C=C and C=N stretching of the pyrimidine ring. |

Analytical Workflow Diagram

Caption: Potential therapeutic targets for the pyrimidine sulfonamide scaffold.

Conclusion

N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its structure can be unambiguously confirmed using standard analytical techniques. While its own biological profile requires further exploration, its structural components—the pyrimidine ring and the sulfonamide group—are hallmarks of successful therapeutic agents. The presence of the bromine atom provides a versatile point for synthetic elaboration, making this compound a valuable intermediate for the development of novel, biologically active molecules for a range of potential therapeutic applications, particularly in oncology and cardiovascular disease.

References

-

Yukawa, T., et al. (1995). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

-

PubChem. (n.d.). N-[(2s)-1-[4-(5-Bromopyridin-2-Yl)piperazin-1-Yl]sulfonyl-5-Pyrimidin-2-Yl-Pentan-2-Yl]-N-Hydroxy-Methanamide. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). N-[5-(4-bromophenyl)-6-{2-[(5-bromopyrimidin-2-yl)oxy] ethoxy}pyrimidin-4-yl]-N-propylsulfamide. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2012). (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Available at: [Link]

- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.

-

PubMed. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. National Center for Biotechnology Information. Available at: [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Available at: [Link]

-

PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2025). (PDF) Biological activities of sulfonamides. Available at: [Link]

Sources

- 1. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(5-Bromopyrimidin-2-yl)methanesulfonamide CAS#: 1242336-55-5 [m.chemicalbook.com]

- 6. N-(5-Bromopyrimidin-2-yl)methanesulfonamide | 1242336-55-5 [chemicalbook.com]

An In-Depth Technical Guide to the Stability Profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide

Introduction

N-(5-Bromopyrimidin-2-yl)methanesulfonamide, with CAS Number 1242336-55-5, is a molecule of interest within contemporary pharmaceutical research and development.[1][2] Its structural architecture, featuring a brominated pyrimidine ring linked to a methanesulfonamide moiety, suggests a potential for diverse biological activity. As with any candidate destined for therapeutic applications, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the stability profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, offering insights into its potential degradation pathways and outlining a robust strategy for its stability assessment in line with international regulatory standards. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's characteristics is essential for predicting its stability.

| Property | Value | Source |

| CAS Number | 1242336-55-5 | [1][2] |

| Molecular Formula | C5H6BrN3O2S | [1][2] |

| Molecular Weight | 252.09 g/mol | [1][2] |

| Predicted Boiling Point | 408.2±37.0 °C | [1][2] |

| Predicted Density | 1.901±0.06 g/cm3 | [2] |

The presence of the sulfonamide group and the bromopyrimidine ring are key determinants of the molecule's reactivity and, consequently, its stability. The electron-withdrawing nature of the pyrimidine ring and the bromine substituent can influence the acidity of the sulfonamide proton and the susceptibility of the heterocyclic ring to nucleophilic attack.

Anticipated Degradation Pathways

Based on the functional groups present in N-(5-Bromopyrimidin-2-yl)methanesulfonamide, several degradation pathways can be anticipated under stress conditions. A proactive understanding of these pathways is crucial for the development of stability-indicating analytical methods and for guiding formulation and storage strategies.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For N-(5-Bromopyrimidin-2-yl)methanesulfonamide, two primary sites are susceptible to hydrolysis:

-

Sulfonamide Bond Cleavage: The sulfonamide linkage can undergo hydrolysis, particularly under acidic or basic conditions, to yield methanesulfonic acid and 2-amino-5-bromopyrimidine. While sulfonamides are generally more resistant to hydrolysis than esters or amides, cleavage can be forced under more extreme pH and temperature conditions.[3][4]

-

Pyrimidine Ring Opening: The pyrimidine ring itself can be susceptible to hydrolytic cleavage, especially at non-neutral pH. The degradation of pyrimidine bases can proceed through a multi-step pathway involving ring opening.[5][6][7][8]

Oxidative Degradation

Oxidative stress is another critical factor in drug stability. Potential sites of oxidation in the molecule include:

-

Sulfur Atom: The sulfur atom in the methanesulfonamide group is susceptible to oxidation, potentially forming higher oxidation state sulfur species.

-

Pyrimidine Ring: The pyrimidine ring can also be a target for oxidative degradation, leading to a variety of oxidized products.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. The bromopyrimidine moiety is a potential chromophore that can absorb light and undergo photochemical reactions. This could involve debromination or complex rearrangements of the heterocyclic ring.[9]

A Robust Framework for Stability Assessment

A comprehensive stability testing program for N-(5-Bromopyrimidin-2-yl)methanesulfonamide should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products.[10][11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule.[12][13][14][15] These studies also play a pivotal role in the development and validation of a stability-indicating analytical method.

dot

Caption: Workflow for Forced Degradation Studies.

Protocol 1: Hydrolytic Degradation

-

Prepare solutions of N-(5-Bromopyrimidin-2-yl)methanesulfonamide (e.g., 1 mg/mL) in 0.1 N HCl, water, and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60-80°C).

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation

-

Prepare a solution of N-(5-Bromopyrimidin-2-yl)methanesulfonamide (e.g., 1 mg/mL) in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time points.

-

Analyze the samples by HPLC.

Protocol 3: Thermal Degradation

-

Place the solid drug substance in a controlled temperature chamber (e.g., 80°C).

-

Withdraw samples at specified time points.

-

Prepare solutions of the stressed solid for HPLC analysis.

Protocol 4: Photostability Testing

-

Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Maintain a dark control sample under the same conditions.

-

Analyze the samples by HPLC.

Development of a Stability-Indicating Analytical Method

A stability-indicating analytical method (SIAM) is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and for the detection and quantification of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[1][16][17][18]

dot

Caption: Stability-Indicating Method Development Workflow.

Key considerations for method development:

-

Column Chemistry: A C18 stationary phase is a common starting point for reversed-phase HPLC.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for detection of all components.

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

Formal Stability Studies

Once a validated stability-indicating method is in place, formal stability studies should be initiated on at least three primary batches of the drug substance.[11][19][20] The storage conditions and testing frequency should be in accordance with ICH guidelines for the intended climatic zones.[20]

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data Interpretation and Reporting

The stability data should be systematically evaluated. This includes:

-

Assay of the active substance: To monitor for any significant decrease in potency.

-

Levels of degradation products: To identify and quantify any new impurities that form during storage.

-

Mass balance: To account for the fate of the drug substance after degradation.

-

Physical properties: To observe any changes in appearance, solubility, or other relevant physical characteristics.

Conclusion

A thorough understanding of the stability profile of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. The presence of the sulfonamide and bromopyrimidine functionalities dictates its potential degradation pathways, which must be rigorously investigated through forced degradation studies. The development and validation of a robust stability-indicating analytical method are central to accurately monitoring the stability of the drug substance under various environmental conditions. By adhering to the principles outlined in this guide and the relevant ICH guidelines, researchers can ensure the quality, safety, and efficacy of N-(5-Bromopyrimidin-2-yl)methanesulfonamide throughout its lifecycle.

References

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Retrieved January 16, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2023, July 27). European Medicines Agency. Retrieved January 16, 2026, from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2023, March 21). AMSbiopharma. Retrieved January 16, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003, August). Retrieved January 16, 2026, from [Link]

- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1981). Journal of the Association of Official Analytical Chemists, 64(4), 814–827.

- García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Environmental Chemical Engineering, 1(1), 41-47.

-

LSC Group. (n.d.). ICH Stability Guidelines. Retrieved January 16, 2026, from [Link]

- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2015). Journal of Analytical Methods in Chemistry, 2015, 873262.

-

pyrimidine degradation pathway: Topics by Science.gov. (n.d.). Retrieved January 16, 2026, from [Link]

- Klick, S., & G. McConville, P. (2016).

- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis, 227, 115295.

- Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1334–1341.

- Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface W

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389.

- Zessel, K., Mohring, S. A. I., & Brockmeyer, J. (2014). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. Environmental Science and Pollution Research, 21(14), 8627–8636.

-

van Gennip, A. H., Abeling, N. G. G., Vreken, P., & van Kuilenburg, A. B. P. (1997). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Retrieved January 16, 2026, from [Link]

- Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.

-

Bhatt, B., Kalyankar, G., Vyas, B., Lalan, M., & Shah, P. (2020). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. Retrieved January 16, 2026, from [Link]

- Ronen, Z., & Geist, M. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)

- Kim, J., & Raushel, F. M. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Biological Chemistry, 285(53), 41445–41452.

- Zhang, Y., Chen, J., & Zhang, C. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Stability Indicating Analytical Method Development and Validation. (2018). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 3(9), 1-13.

Sources

- 1. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 3. researchgate.net [researchgate.net]

- 4. iipseries.org [iipseries.org]

- 5. pyrimidine degradation pathway: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. database.ich.org [database.ich.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 15. biomedres.us [biomedres.us]

- 16. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijpsm.com [ijpsm.com]

- 19. scribd.com [scribd.com]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Biological activity of "N-(5-Bromopyrimidin-2-yl)methanesulfonamide" derivatives

An In-depth Technical Guide to the Biological Activity of N-(5-Bromopyrimidin-2-yl)methanesulfonamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry. Its constituent moieties—the pyrimidine ring, a key heterocycle in numerous bioactive molecules; the methanesulfonamide group, a critical pharmacophore known for its hydrogen bonding capabilities and metabolic stability; and the bromine atom, a versatile handle for synthetic elaboration—collectively provide a robust framework for the development of targeted therapeutic agents.[1][2] This technical guide synthesizes current knowledge on the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of derivatives built upon this core. We will delve into their significant potential as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The N-(5-Bromopyrimidin-2-yl)methanesulfonamide Core: A Privileged Scaffold

The therapeutic potential of this scaffold is not accidental; it is a result of the deliberate combination of three key structural features:

-

The Pyrimidine Ring: As a fundamental component of nucleobases, the pyrimidine core is recognized by a vast array of biological targets. Its nitrogen atoms act as hydrogen bond acceptors, facilitating strong and specific interactions within enzyme active sites or receptor binding pockets.[3][4] This has led to its incorporation into a multitude of FDA-approved drugs, particularly kinase inhibitors.[5]

-

The Methanesulfonamide Group (-SO₂NHCH₃): This functional group is a cornerstone of modern drug design.[1] Its non-basic nitrogen and strong electron-withdrawing nature contribute to favorable physicochemical properties.[1] It is a potent hydrogen bond donor and acceptor, often mimicking or replacing other functional groups to enhance binding affinity and selectivity, most notably in the design of selective COX-2 inhibitors.[1][6]

-

The 5-Bromo Substituent: The bromine atom at the 5-position of the pyrimidine ring is a critical synthetic handle. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the systematic and diverse functionalization of the core structure.[2] This synthetic tractability is paramount for exploring chemical space and optimizing lead compounds.

General Synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide Derivatives

The construction of derivatives from this scaffold typically follows a logical and adaptable synthetic pathway. A common approach involves the nucleophilic substitution of a di-halogenated pyrimidine, followed by further diversification. The causality behind this strategy lies in the differential reactivity of the halogenated positions on the pyrimidine ring, allowing for sequential and controlled modifications.

A representative synthetic workflow is outlined below. The initial step often involves reacting a dichloro-pyrimidine building block with a sulfonamide potassium salt.[7] This selective mono-substitution provides a key intermediate which can then be further modified. The bromine atom is often introduced via a precursor like 2-chloro-5-bromopyrimidine or is present on the starting pyrimidine ring.[7]

Caption: General synthetic workflow for derivatives.

Spectrum of Biological Activities

Derivatives of the N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold have demonstrated a broad range of biological activities, primarily concentrated in the areas of oncology and inflammation.

Kinase Inhibition

The pyrimidine core is a well-established hinge-binding motif for many protein kinase inhibitors.[8] By modifying the groups attached to this scaffold, researchers have developed potent inhibitors for various kinases implicated in cancer and autoimmune diseases.[2][3]

-

Mechanism of Action: Kinase inhibitors typically function by competing with ATP for its binding site in the catalytic cleft of the enzyme. This prevents the phosphorylation of downstream substrate proteins, thereby interrupting signaling pathways that drive cell proliferation, survival, and angiogenesis.[3] The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold provides the core structure to anchor within the ATP binding site, while diverse substituents introduced at the 5-position can extend into other pockets to confer potency and selectivity.

Caption: Kinase inhibition signaling pathway.

Anticancer Activity

Stemming from their kinase inhibitory action, many derivatives show potent antiproliferative effects against a range of human cancer cell lines.[9][10] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀) in cell viability assays.

| Compound Class/Example | Target Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| Sulfonamide-based 3-indolinones | Leukemia (CCRF-CEM, SR) | 2.97 - 6.84 | [10] |

| Phenylisoxazole sulfonamides | Leukemia (MV4-11, HL-60) | 0.15 - 1.21 | [10] |

| Imidazopyrimidine sulfonamides | Lung Cancer (A549) | Potent Activity Reported | [11] |

| 3,4-diaryl-2-imino-4-thiazolines | COLO-205, HEP-2, A-549 | Growth Inhibition at 10 µM | [9] |

Anti-Inflammatory Activity

The methanesulfonamide moiety is a well-known pharmacophore for achieving selective inhibition of cyclooxygenase-2 (COX-2).[1][6] COX-2 is an enzyme upregulated during inflammation that mediates the production of prostaglandins. Selective COX-2 inhibitors are sought after as they can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

-

Mechanism of Action: Derivatives featuring the methanesulfonamide group can fit into a specific side pocket of the COX-2 active site, an interaction not possible with the closely related COX-1 isoform, thus conferring selectivity. This blocks the conversion of arachidonic acid to prostaglandin H₂, a key precursor for inflammatory mediators.

Key Experimental Protocols

To validate the biological activity of novel derivatives, a series of standardized in vitro assays are essential. The following protocols provide a self-validating framework for initial screening.

COX-2 Inhibition Assay (In Vitro)

This protocol determines a compound's ability to inhibit the enzymatic activity of COX-2 by measuring the product of the reaction.

-

Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced by recombinant human COX-2 from its substrate, arachidonic acid. Inhibition is measured by a decrease in PGE₂ production relative to a vehicle control.[1]

-

Methodology:

-

Prepare a reaction buffer containing recombinant human COX-2 enzyme.

-

Add test compounds at various concentrations (typically a serial dilution) to the enzyme buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Celecoxib).

-

Initiate the enzymatic reaction by adding arachidonic acid substrate.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a quenching solution (e.g., 1M HCl).

-

Quantify the PGE₂ produced in each sample using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[1]

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting inhibition versus concentration.[1]

-

Caption: COX-2 in vitro assay workflow.

MTT Cell Viability Assay

This colorimetric assay is a standard for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.

-

Principle: The assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Caption: MTT cell viability assay workflow.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Substituents at the 5-Position: As this position is the primary site for diversification via cross-coupling, the nature of the substituent here is critical. Aromatic and heteroaromatic rings are commonly introduced to probe interactions with specific sub-pockets in the target enzyme. For instance, in endothelin receptor antagonists, a 4-bromophenyl group at this position was found to be favorable.[7][12]

-

The Sulfonamide Moiety: While the methanesulfonamide is effective, modifications can be made. For example, replacing the methyl group with larger alkyl or aryl groups can modulate potency and selectivity. In some cases, the entire sulfonamide can be replaced with a bioisosteric sulfamide group, which led to the discovery of Macitentan.[7][12]

-

Modifications to the Pyrimidine Ring: While the 2-methanesulfonamido and 5-bromo setup is common, other substitution patterns can be explored. Adding further substituents to the 4 or 6 positions of the pyrimidine ring can influence the molecule's orientation in the binding site and its overall physicochemical properties.

Conclusion and Future Directions

The N-(5-Bromopyrimidin-2-yl)methanesulfonamide scaffold represents a highly fruitful starting point for the design of novel therapeutic agents. Its synthetic accessibility and the proven biological relevance of its constituent parts make it an attractive core for targeting a wide range of diseases. The extensive research into its derivatives, particularly as kinase inhibitors and anti-inflammatory agents, has established a solid foundation for further development.

Future efforts should focus on:

-

Improving Selectivity: Synthesizing new libraries of derivatives to identify compounds with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects.

-

Multi-Targeting Agents: Deliberately designing derivatives that inhibit multiple key nodes in a disease pathway, such as dual COX-2/5-LOX inhibitors or inhibitors of multiple oncogenic kinases.[13]

-

Pharmacokinetic Optimization: Fine-tuning the scaffold to improve metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties to develop viable clinical candidates.

By leveraging the established SAR and expanding into new chemical space, the N-(5-Bromopyrimidin-2-yl)methanesulfonamide core will undoubtedly continue to yield promising candidates for the next generation of targeted therapies.

References

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

-

Hassan, G. S., et al. (2023). Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. Bioorganic Chemistry, 140, 106787. [Link]

-

MySkinRecipes. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide. [Link]

-

Ikemoto, T., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437–444. [Link]

-

Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2023). Structure-activity relationship study of a series of nucleoside derivatives bearing sulfonamide scaffold as potent and selective PRMT5 inhibitors. Bioorganic Chemistry, 130, 106228. [Link]

-

Ghorab, M. M., & Al-Said, M. S. (2024). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Sanna, P., et al. (2002). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. IL Farmaco, 57(11), 919–927. [Link]

-

ResearchGate. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. [Link]

-

Li, H., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(15), 3350. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

ResearchGate. (2021). Biological activities of sulfonamides. [Link]

-

Palace-Berl, F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 146, 519–531. [Link]

-

ResearchGate. (2001). Synthesis and Structure-Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. [Link]

-

Jatana, N., et al. (2004). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 54(10), 664–668. [Link]

-

Karaman, M. W., & Sessa, G. (2005). Interaction maps for kinase inhibitors. Nature Biotechnology, 23(3), 308–309. [Link]

-

Al-Suhaimi, K. S., et al. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 27(19), 6528. [Link]

-

Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(21), 6657. [Link]

-

Liang, Q., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

-

Kumar, A., et al. (2024). Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. Chemistry & Biodiversity. [Link]

-

Talele, T. T. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

-

Khan, I., et al. (2021). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. Molecules, 26(16), 4976. [Link]

-

Al-Salahat, S. M., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197579. [Link]

-

Gornowicz, A., et al. (2021). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. International Journal of Molecular Sciences, 22(19), 10298. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N'-(5-Bromopyridin-2-yl)-N,N-dimethylformimidamide [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]

- 6. Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

N-(5-Bromopyrimidin-2-yl)methanesulfonamide: A Core Component in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(5-Bromopyrimidin-2-yl)methanesulfonamide, a heterocyclic compound of significant interest in medicinal chemistry. While primarily recognized as a crucial building block in the synthesis of complex pharmaceuticals, this guide also explores the broader context of the pyrimidine-sulfonamide scaffold, offering insights into its synthesis, chemical properties, and potential, yet underexplored, intrinsic biological activities. This document serves as a critical resource for researchers engaged in drug discovery and development, providing a detailed examination of this versatile molecule.

Introduction: The Strategic Importance of the Pyrimidine-Sulfonamide Scaffold

The convergence of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The pyrimidine ring, a fundamental component of nucleobases, is a "privileged" structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] Similarly, the sulfonamide functional group has a storied history in pharmaceutical development, from the advent of sulfa drugs to its incorporation into a multitude of targeted therapies. The strategic combination of these two moieties in N-(5-Bromopyrimidin-2-yl)methanesulfonamide creates a versatile scaffold with significant potential in the synthesis of novel therapeutic agents.

While the primary documented application of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is as a key intermediate in the synthesis of the dual endothelin receptor antagonist, Macitentan, the inherent bioactivity of the broader class of pyrimidine-sulfonamide hybrids warrants a deeper investigation into its standalone potential.[2][3] This guide will first delineate the robust synthetic routes to N-(5-Bromopyrimidin-2-yl)methanesulfonamide, followed by an in-depth discussion of its pivotal role in the synthesis of advanced pharmaceutical agents. Finally, we will explore the latent therapeutic possibilities of this scaffold by examining the structure-activity relationships (SAR) of related pyrimidine-sulfonamide compounds.

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of N-(5-Bromopyrimidin-2-yl)methanesulfonamide is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol represents a validated and efficient pathway.

Synthesis of the Precursor: 2-Amino-5-bromopyrimidine

The initial and critical step is the synthesis of 2-amino-5-bromopyrimidine. Several methods exist, with the choice often depending on available reagents, scale, and safety considerations.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is favored for its operational simplicity and high yield.

-

Step 1: Dissolve 2-aminopyrimidine (1.0 eq) in a suitable solvent such as acetonitrile.

-

Step 2: Cool the solution in an ice bath.

-

Step 3: Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C. The rationale for portion-wise addition is to control the exothermicity of the reaction and minimize the formation of dibrominated byproducts.

-